(S,S)-TAPI-1

Beschreibung

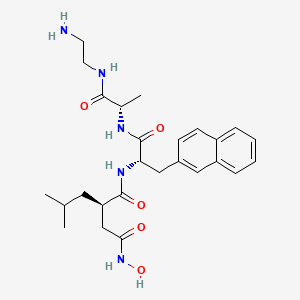

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-WTOYTKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031880 | |

| Record name | TAPI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163847-77-6 | |

| Record name | N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-L-alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163847-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAP 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163847776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAPI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVK3UP3V6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S,S)-TAPI-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S,S)-TAPI-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, broad-spectrum inhibitor of the adamalysin and matrix metalloproteinase (MMP) families of zinc-dependent endopeptidases. As an isomer of the more commonly cited TAPI-1, its mechanism of action is primarily centered on the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] By blocking the catalytic activity of TACE and other metalloproteinases, this compound prevents the proteolytic "shedding" of the extracellular domains of numerous membrane-anchored proteins. This inhibition modulates critical signaling pathways involved in inflammation, cell proliferation, and oncogenesis, making it a valuable tool for research and a potential scaffold for therapeutic development. This guide provides a detailed overview of its mechanism, quantitative inhibitory data, key experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action

The primary mechanism of this compound involves its function as a competitive inhibitor of TACE/ADAM17 and other MMPs.[1][4] TACE is a key sheddase responsible for cleaving the ectodomains of various transmembrane proteins, releasing them into the extracellular space as soluble, often biologically active, molecules.

This compound, as a hydroxamate-based inhibitor, is believed to chelate the essential zinc ion within the catalytic site of the metalloproteinase. This action blocks the enzyme's ability to hydrolyze peptide bonds, thereby preventing the cleavage of its substrates.

The major consequences of this inhibition include:

-

Inhibition of Cytokine and Receptor Shedding : TAPI-1 effectively blocks the release of the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. It also prevents the shedding of cytokine receptors, including the p60 TNF receptor (TNFR1) and the IL-6 receptor, which can alter the dynamics of inflammatory signaling.

-

Modulation of Growth Factor Signaling : The inhibitor prevents the TACE-dependent release of ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). This action can attenuate EGFR transactivation and downstream signaling cascades like the ERK/MAPK pathway.

-

Suppression of NF-κB Signaling : In certain cancer cell lines, such as esophageal squamous cell carcinoma (ESCC), TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

-

Inhibition of sAPPα Release : TAPI-1 inhibits the constitutive and stimulated release of the soluble amyloid precursor protein-alpha (sAPPα), a process mediated by α-secretases including ADAM17.

Quantitative Data: Inhibitory Activity

The inhibitory potency of TAPI-1 has been quantified across various substrates and cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) provide a benchmark for its efficacy.

| Target Process/Substrate | Cell Line / System | IC₅₀ Value | Reference(s) |

| TACE-dependent sAPPα Release | TACE-overexpressing HEK293 cells | 0.92 µM (920 nM) | |

| Muscarinic Receptor-Stimulated sAPPα Release | HEK293 cells expressing M3 receptors | 3.61 µM | |

| Constitutive sAPPα Release | HEK293 cells | 8.09 µM | |

| IL-6 Receptor Shedding | In vitro | 5 - 10 µM | |

| p55 TNF-α Receptor (TNFRI) Shedding | In vitro | 5 - 10 µM | |

| p75 TNF-α Receptor (TNFRII) Shedding | In vitro | 25 - 50 µM | |

| TNF-α Release | In vitro | 50 - 100 µM |

Note: this compound is an isomer of TAPI-1, and the literature often uses the term TAPI-1 to refer to the compound used in these studies.

Key Experimental Protocols

Protocol: Cell-Based TNF-α Shedding Assay

This protocol details a method to quantify the inhibitory effect of this compound on induced TNF-α shedding from monocytic cells.

1. Cell Culture and Seeding:

- Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Seed 5 x 10⁵ cells per well in a 24-well plate and differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Inhibitor Treatment:

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

- Following differentiation, wash the cells with serum-free medium.

- Pre-incubate the cells for 1-2 hours with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control in serum-free medium.

3. Stimulation of Shedding:

- Induce TNF-α shedding by adding a stimulating agent. Common stimulants include Lipopolysaccharide (LPS) at 1 µg/mL or PMA at 100 ng/mL.

- Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.

4. Sample Collection and Analysis:

- Collect the cell culture supernatant from each well.

- Centrifuge the supernatant to remove any detached cells or debris.

- Quantify the concentration of soluble TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Interpretation:

- Compare the amount of TNF-α released in inhibitor-treated wells to the vehicle control.

- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol outlines the procedure to assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key signaling proteins.

1. Cell Culture and Treatment:

- Seed human esophageal squamous cell carcinoma (ESCC) cells (e.g., TE-1 or Eca109) in 6-well plates and grow to 70-80% confluency.

- Treat the cells with this compound (e.g., 5 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane overnight at 4°C with primary antibodies targeting key NF-κB pathway proteins (e.g., anti-phospho-p65, anti-total p65, anti-phospho-IκBα, anti-total IκBα). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system.

- Perform densitometric analysis to quantify the relative levels of phosphorylated proteins, normalized to their total protein counterparts and the loading control.

Visualizations: Signaling Pathways and Workflows

Diagram: Core Mechanism of this compound

Caption: Inhibition of TACE by this compound prevents shedding of key surface proteins.

Diagram: TAPI-1 Effect on NF-κB Pathway

Caption: this compound suppresses NF-κB activation by inhibiting TACE-mediated signals.

Diagram: Experimental Workflow for Shedding Assay

Caption: Workflow for assessing the inhibition of protein shedding by this compound.

References

(S,S)-TAPI-1: A Technical Guide to its Function as a Dual ADAM17 and Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1 is a stereoisomer of the potent broad-spectrum metalloproteinase inhibitor, TAPI-1. This technical guide provides an in-depth overview of the function of this compound, with a primary focus on its role as an inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and its broader activity against various Matrix Metalloproteinases (MMPs). This document details its mechanism of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed protocols for relevant assays.

Introduction

This compound belongs to a class of hydroxamate-based inhibitors that chelate the active site zinc ion of metalloproteinases. Its parent compound, TAPI-1, is a well-characterized inhibitor of ADAM17 and MMPs. ADAM17 is a critical sheddase responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting ADAM17, this compound effectively blocks the shedding of these key signaling molecules, thereby modulating inflammatory responses, cell proliferation, and migration.[2][3] While TAPI-1 is often used as a racemic mixture, the (S,S)-enantiomer is a specific stereoisomer, although detailed comparative studies on the stereoselectivity of TAPI-1 enantiomers are not extensively available in the current literature.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the catalytic activity of ADAM17 and other MMPs. As a hydroxamate-based inhibitor, it is believed to bind to the zinc ion within the active site of these enzymes, preventing them from cleaving their respective substrates.[4] This inhibition of proteolytic activity has significant downstream consequences on cellular signaling.

By targeting ADAM17, this compound prevents the shedding and subsequent activation of a wide array of signaling molecules. This includes:

-

Inhibition of TNF-α Shedding: this compound blocks the conversion of membrane-bound pro-TNF-α to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine, and its inhibition is a key therapeutic strategy in various inflammatory diseases.

-

Inhibition of EGFR Ligand Shedding: ADAM17 is responsible for the release of several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). By preventing their shedding, this compound can attenuate EGFR signaling, which is often dysregulated in cancer and inflammatory conditions.

-

Inhibition of other Substrate Shedding: ADAM17 has a broad substrate profile, and this compound can also inhibit the shedding of other cell surface proteins, including the IL-6 receptor and the amyloid precursor protein (APP).

Quantitative Data

The inhibitory potency of TAPI-1 and its isomers has been quantified in various in vitro and cell-based assays. The following table summarizes key IC50 values.

| Inhibitor | Target/Process | Assay System | IC50 Value |

| This compound | Muscarinic acetylcholine receptor M3-stimulated sAPPα release | TACE-overexpressing cells | 0.92 µM |

| This compound | Muscarinic acetylcholine receptor M3-stimulated sAPPα release | Non-TACE-overexpressing cells | 3.61 µM |

| This compound | Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 µM |

| TAPI-1 | ADAM17 activity | Recombinant catalytic domain with fluorogenic TGF-α–based substrate | 128.0 ± 0.9 nM |

Signaling Pathways and Experimental Workflows

ADAM17-Mediated TNF-α Signaling Pathway

The following diagram illustrates the role of ADAM17 in the TNF-α signaling pathway and the point of inhibition by this compound.

ADAM17-Mediated EGFR Signaling Pathway

This diagram shows how ADAM17 activates the EGFR pathway through ligand shedding and how this compound intervenes.

Experimental Workflow for In Vitro ADAM17 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on ADAM17 in vitro.

Experimental Protocols

In Vitro ADAM17 Fluorogenic Inhibition Assay

This protocol is adapted from commercially available ADAM17 assay kits and relevant literature.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

Fluorogenic ADAM17 substrate (e.g., based on TGF-α or a generic peptide sequence)

-

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)

-

This compound

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test Wells: 25 µL of diluted this compound.

-

Positive Control Wells (No Inhibitor): 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control Wells (No Enzyme): 50 µL of Assay Buffer.

-

-

-

Enzyme Addition:

-

Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

-

Add 25 µL of the diluted ADAM17 to the "Test Wells" and "Positive Control Wells".

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation at ~485 nm and emission at ~530 nm. The plate should be maintained at 37°C during the measurement.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Normalize the rates of the test wells to the rate of the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based TNF-α Shedding Assay

This protocol is based on established methods using the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

DMSO

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Microplate reader for ELISA

Procedure:

-

Cell Culture and Plating:

-

Culture THP-1 cells in suspension in complete RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of medium.

-

(Optional) To differentiate THP-1 cells into a macrophage-like phenotype, treat the cells with a low concentration of PMA (e.g., 5-20 ng/mL) for 24-48 hours. After differentiation, gently wash the cells with fresh medium.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add 50 µL of the diluted inhibitor to the appropriate wells. For the control wells (no inhibitor), add 50 µL of medium with the corresponding DMSO concentration.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Stimulation of TNF-α Shedding:

-

Prepare a solution of LPS in cell culture medium.

-

Add 50 µL of the LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production and shedding. For unstimulated controls, add 50 µL of medium.

-

-

Incubation:

-

Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Carefully collect the supernatant from each well for TNF-α measurement.

-

-

TNF-α Quantification:

-

Quantify the concentration of soluble TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and MMPs in various physiological and pathological processes. Its ability to potently inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a significant modulator of inflammation, cell growth, and migration. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this inhibitor. Further investigation into the stereospecificity of TAPI-1 enantiomers will provide a more complete understanding of its structure-activity relationship and potential for therapeutic development.

References

- 1. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Disintegrin and Metalloproteinase 17 (ADAM17) and Epidermal Growth Factor Receptor (EGFR) Signaling Drive the Epithelial Response to Staphylococcus aureus Toxic Shock Syndrome Toxin-1 (TSST-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1 as an ADAM17 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of a wide array of cell surface proteins. These substrates include the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), implicating ADAM17 in numerous physiological and pathological processes, including inflammation and cancer.[1][2][3][4] Consequently, the development of potent and selective ADAM17 inhibitors is of significant therapeutic interest.

(S,S)-TAPI-1 is a stereoisomer of the broader metalloproteinase inhibitor TAPI-1. It functions as a competitive inhibitor by chelating the zinc ion within the active site of ADAM17 and other metalloproteinases through its hydroxamate group.[5] This guide provides an in-depth technical overview of this compound as an ADAM17 inhibitor, compiling quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support research and drug development efforts in this area.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its racemic mixture, TAPI-1, has been characterized against ADAM17 and a panel of other metalloproteinases. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Inhibitor | Target | Assay Condition | IC50 | Reference |

| This compound | ADAM17/TACE | TACE-dependent sAPPα release in TACE-overexpressing cells | 0.92 µM | |

| This compound | ADAM17/TACE | Muscarinic acetylcholine receptor M3-stimulated sAPPα release | 3.61 µM | |

| This compound | ADAM17/TACE | Constitutive sAPPα release in non-TACE-overexpressing cells | 8.09 µM | |

| TAPI-1 | ADAM17/TACE | Constitutive sAPPα release | 8.09 µM | |

| TAPI-1 | ADAM17 | In vitro activity assay | 128.0 ± 0.9 nM | |

| TAPI-1 | TNF-α release | 50-100 µM | ||

| TAPI-1 | IL-6R release | 5-10 µM | ||

| TAPI-1 | TNFRI release | 5-10 µM | ||

| TAPI-1 | TNFRII release | 25-50 µM |

Experimental Protocols

In Vitro ADAM17 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against purified ADAM17 enzyme using a fluorogenic substrate.

Materials:

-

Recombinant human ADAM17

-

Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of pro-TNF-α or pro-TGF-α)

-

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)

-

This compound

-

DMSO

-

96-well black microplates

-

Fluorimetric microplate reader

Procedure:

-

Substrate Preparation: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 10 µM).

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant ADAM17 in Assay Buffer to the desired concentration.

-

Assay: a. To the wells of a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO). b. Add the diluted ADAM17 enzyme to all wells except for the blank controls. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 485/530 nm). Record measurements at regular intervals for a specified period.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the effect of this compound on the shedding of TNF-α from cultured cells, such as the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

This compound

-

DMSO

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat the cells with PMA for 24-48 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (medium with DMSO) for a specified time (e.g., 30 minutes).

-

Stimulation: Add LPS to the wells to induce the expression and shedding of TNF-α. Incubate for a predetermined period (e.g., 4-6 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

TNF-α Quantification: Measure the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on TNF-α shedding by comparing the levels of soluble TNF-α in the treated samples to the vehicle control. Calculate the IC50 value for the inhibition of TNF-α shedding.

Cell-Based EGFR Ligand Shedding Assay

This protocol provides a framework for evaluating the impact of this compound on the shedding of EGFR ligands from cancer cells.

Materials:

-

Cancer cell line known to shed EGFR ligands (e.g., MDA-MB-231, 4T1)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

ELISA kit for the specific EGFR ligand of interest (e.g., Amphiregulin, HB-EGF)

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for a defined period to allow for ligand shedding.

-

Sample Collection: Collect the cell culture supernatant.

-

Ligand Quantification: Measure the concentration of the shed EGFR ligand in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of shed ligand in the inhibitor-treated samples to the control to determine the inhibitory effect of this compound. Calculate the IC50 value for the inhibition of EGFR ligand shedding.

Signaling Pathways and Experimental Workflows

ADAM17-Mediated TNF-α Processing and Signaling

ADAM17 is the primary sheddase responsible for cleaving membrane-bound pro-TNF-α to release the soluble, active form of this pro-inflammatory cytokine. Soluble TNF-α then trimerizes and binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that regulate inflammation, apoptosis, and immune responses. This compound inhibits this initial cleavage step, thereby reducing the levels of soluble TNF-α and attenuating its downstream effects.

ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.

ADAM17-Mediated EGFR Ligand Shedding and Signaling

ADAM17 plays a crucial role in activating the EGFR signaling pathway by cleaving and releasing various EGFR ligands, such as Amphiregulin (AREG) and Heparin-Binding EGF-like growth factor (HB-EGF), from the cell surface. These soluble ligands can then bind to and activate EGFR on the same cell (autocrine signaling) or neighboring cells (paracrine signaling), leading to downstream signaling that promotes cell proliferation, survival, and migration. This compound can block this ligand shedding, thereby inhibiting EGFR pathway activation.

ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.

Experimental Workflow: In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against ADAM17 in vitro.

Workflow for in vitro ADAM17 inhibition assay.

Synthesis and Physicochemical Properties

Physicochemical Properties:

-

Solubility: this compound is soluble in organic solvents such as DMSO.

-

Stability: As with many peptide-based compounds, this compound may be susceptible to degradation in aqueous solutions and serum. It is recommended to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

Pharmacokinetics

Specific in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, TAPI-1, its racemic mixture, is noted to have greater stability in serum compared to its analog, TAPI-0. The pharmacokinetic properties of peptide-based hydroxamate inhibitors can be variable and are often a focus of optimization in drug development to improve oral bioavailability and in vivo half-life. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and other metalloproteinases in various biological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a relevant compound for studies in inflammation and oncology. This guide provides a foundational understanding of its inhibitory properties, methodologies for its characterization, and the cellular pathways it modulates. Further research into its selectivity, in vivo efficacy, and pharmacokinetic profile will be crucial for evaluating its full therapeutic potential.

References

- 1. biozyme-inc.com [biozyme-inc.com]

- 2. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 3. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 5. selleckchem.com [selleckchem.com]

(S,S)-TAPI-1: A Technical Guide to its Role in Matrix Metalloproteinase Inhibition for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Mechanisms, Inhibitory Profile, and Cellular Effects of (S,S)-TAPI-1

Introduction

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As a stereoisomer of TAPI-1, it exhibits significant inhibitory activity against a range of these zinc-dependent endopeptidases, which are crucial mediators of extracellular matrix (ECM) remodeling and cell signaling. Dysregulation of MMP and ADAM activity is implicated in a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, inhibitory profile, effects on key signaling pathways, and detailed experimental protocols for its use in research and drug development.

Mechanism of Action

The primary mechanism of action for this compound involves the chelation of the catalytic zinc ion within the active site of MMPs and ADAMs. The hydroxamate group (-CONHOH) of this compound forms a high-affinity, reversible coordinate bond with the Zn²⁺ ion, effectively blocking the enzyme's ability to hydrolyze its substrates. This competitive inhibition prevents the degradation of ECM components and the shedding of cell surface proteins, thereby modulating downstream cellular processes.

A key target of this compound is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). By inhibiting ADAM17, this compound blocks the shedding of various transmembrane proteins, including TNF-α, L-selectin, and ligands of the epidermal growth factor receptor (EGFR). This interference with ectodomain shedding has profound implications for inflammatory and proliferative signaling pathways.

Quantitative Inhibitory Profile

The inhibitory potency of TAPI-1, the racemic mixture containing this compound, has been characterized against a panel of MMPs and ADAMs. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's efficacy.

| Enzyme | TAPI-1 IC50 (nM) |

| ADAM17 (TACE) | 10 |

| MMP-1 | ~5000-100000 (estimated from µM range)[1] |

| MMP-9 | ~5000-100000 (estimated from µM range)[1] |

Impact on Cellular Signaling Pathways

The inhibition of MMPs and ADAMs by this compound has significant downstream effects on intracellular signaling cascades that regulate cell proliferation, survival, and inflammation. Two prominent pathways affected are the NF-κB and EGFR/ERK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway. By inhibiting ADAM17, TAPI-1 reduces the release of TNF-α, a potent activator of the canonical NF-κB pathway. This leads to decreased phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB pathway by this compound.

EGFR/ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and survival. ADAM17 is responsible for shedding EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). By inhibiting ADAM17, this compound prevents the release of these ligands, leading to reduced EGFR activation and subsequent downstream signaling through the Ras-Raf-MEK-ERK cascade. This results in decreased cell proliferation.

Figure 2: Inhibition of the EGFR/ERK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory activity of this compound against a specific MMP.

Materials:

-

Recombinant active human MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.

-

Reconstitute the MMP enzyme in Assay Buffer to the recommended concentration.

-

Dissolve the fluorogenic substrate in DMSO and then dilute in Assay Buffer to the desired final concentration (typically near the Km value).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound solutions to the test wells.

-

Add 10 µL of Assay Buffer with the same percentage of DMSO as the inhibitor solutions to the control wells (no inhibitor).

-

Add 20 µL of the diluted MMP enzyme solution to all wells except the substrate control wells.

-

Add 20 µL of Assay Buffer to the substrate control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca/Dpa FRET pair) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 3: Workflow for in vitro MMP inhibition assay.

Cell-Based Western Blot Analysis of NF-κB and ERK Pathway Activation

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the NF-κB and ERK signaling pathways in a cellular context.

Materials:

-

Cell line of interest (e.g., macrophages for NF-κB, cancer cell line for ERK)

-

This compound

-

Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB, Epidermal Growth Factor (EGF) for ERK)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., LPS or EGF) for a time determined by preliminary experiments to induce maximal phosphorylation of the target proteins (e.g., 15-30 minutes).

-

Include untreated and vehicle-treated controls.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against the total protein (e.g., anti-total-p65) to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in a wide array of biological and pathological processes. Its ability to potently inhibit key enzymes like ADAM17 provides a means to dissect complex signaling pathways, such as the NF-κB and EGFR/ERK cascades. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its inhibitory profile and cellular effects is crucial for its effective application in both basic research and the early stages of drug development. Further characterization of the specific inhibitory constants of the (S,S)-isomer against a broader range of metalloproteinases will undoubtedly enhance its utility as a selective pharmacological probe.

References

The Role of (S,S)-TAPI-1 in TNF-α Shedding: A Technical Guide

Executive Summary: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to numerous physiological and pathological processes. Its biological activity is tightly regulated at the post-translational level through a process known as "shedding," where the membrane-bound precursor (pro-TNF-α) is cleaved to release the soluble, active cytokine. This critical cleavage is primarily mediated by the metalloproteinase ADAM17, also known as TNF-α Converting Enzyme (TACE). Understanding and manipulating this pathway is crucial for both basic research and therapeutic development. (S,S)-TAPI-1, a specific stereoisomer of the broader TNF-α Processing Inhibitor (TAPI-1), has emerged as a key chemical tool for this purpose. As a broad-spectrum hydroxamate-based metalloproteinase inhibitor, it effectively blocks the catalytic activity of ADAM17, thereby preventing TNF-α shedding. This guide provides a detailed overview of the mechanism of this compound, quantitative data on its activity, the signaling pathways it modulates, and detailed protocols for its application in research settings.

Introduction to TNF-α Shedding and ADAM17

Tumor Necrosis Factor-alpha (TNF-α) is synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α).[1] For TNF-α to exert its systemic effects, its extracellular domain must be proteolytically cleaved from the cell surface—a process termed ectodomain shedding.[1] This shedding releases a soluble 17 kDa monomer that trimerizes to form the biologically active cytokine.

The primary enzyme responsible for this cleavage is A Disintegrin and Metalloproteinase 17 (ADAM17) , first identified as TACE.[2] ADAM17 is a transmembrane zinc-dependent endopeptidase that cleaves a wide array of cell surface proteins, including growth factors, cytokine receptors, and adhesion molecules, making it a critical regulator of cellular communication.[2] Given its central role in releasing active TNF-α, the modulation of ADAM17 activity is a significant area of interest in the study of inflammation, immunology, and cancer.

This compound is a cell-permeable, hydroxamate-based inhibitor that has been widely adopted to study the function of ADAM17.[1] Although often referred to generically as TAPI-1, the (S,S) isomer is a specific configuration used in research. By inhibiting ADAM17, this compound serves as an invaluable tool for elucidating the biological consequences of blocked TNF-α shedding and the broader functions of ADAM17.

Mechanism of Action of this compound

The TNF-α Shedding Process

The catalytic domain of ADAM17 contains a highly conserved zinc-binding motif (HEXGHXXGXXHD). This zinc ion is essential for the enzyme's hydrolytic activity. ADAM17 recognizes and cleaves the Ala76-Val77 peptide bond in the juxtamembrane stalk of pro-TNF-α, releasing the soluble ectodomain. The activity of ADAM17 is not merely constitutive; it is tightly regulated by a variety of upstream signaling pathways that respond to cellular stimuli such as lipopolysaccharide (LPS), phorbol esters (e.g., PMA), and growth factors.

Inhibition by this compound

This compound functions as a competitive, active-site inhibitor. Its mechanism of action is characteristic of hydroxamate-based metalloproteinase inhibitors. The hydroxamic acid moiety (-CONHOH) in the TAPI-1 structure acts as a potent zinc-chelating group. It binds directly to the catalytic zinc ion within the ADAM17 active site, displacing a water molecule necessary for peptide bond hydrolysis. This stable, reversible coordination complex effectively renders the enzyme inactive, thereby preventing the proteolytic processing of pro-TNF-α and other ADAM17 substrates.

Quantitative Analysis of TAPI-1 Activity

The potency and selectivity of an inhibitor are critical parameters for its use as a research tool. The data below summarizes the inhibitory activity of TAPI-1.

| Table 1: Inhibitory Potency of TAPI-1 against ADAM17/TACE | |

| Parameter | Value |

| Target Enzyme | ADAM17 / TACE |

| IC₅₀ | 8.09 µM |

| Assay Context | Inhibition of cytokine receptor shedding. |

| Table 2: Selectivity Profile of TAPI-1 | |

| Enzyme Family | Inhibition Profile |

| ADAMs | TAPI-1 is a broad-spectrum inhibitor of ADAM family members, including ADAM17. |

| MMPs | TAPI-1 is also known to inhibit various Matrix Metalloproteinases (MMPs), though specific IC₅₀ values are not consistently reported across a broad panel. Its broad-spectrum nature is a key consideration in experimental design. |

Signaling Pathways in TNF-α Shedding

The shedding of TNF-α is a highly regulated event downstream of multiple signaling cascades that converge on the activation of ADAM17.

Upstream Activation of ADAM17

Several pathways can induce ADAM17 activity. Stimulation of G-protein coupled receptors (GPCRs) or activation of Protein Kinase C (PKC) by phorbol esters like PMA are potent inducers of shedding. These pathways often involve the activation of MAP kinases, such as ERK, which can lead to the phosphorylation of the ADAM17 cytoplasmic tail, promoting a conformational change that increases its catalytic activity.

Inhibition of TNF-α Shedding by this compound

Once activated, ADAM17 cleaves pro-TNF-α. This compound directly binds to the active site of ADAM17, blocking this crucial step and causing pro-TNF-α to accumulate on the cell surface while preventing the release of soluble TNF-α.

Key Experimental Protocols

To investigate the role of this compound, two primary experimental approaches are commonly used: cell-based shedding assays and in vitro enzymatic assays.

Protocol: Cell-Based TNF-α Shedding Assay via ELISA

This protocol details the measurement of TNF-α shedding from THP-1 monocytic cells, a widely used model for studying inflammation.

1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. b. To differentiate into macrophage-like cells, seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate and treat with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-100 ng/mL for 48 hours. c. After differentiation, wash the adherent cells gently with pre-warmed, serum-free media to remove PMA and non-adherent cells. Allow cells to rest in fresh, serum-free media for 24 hours.

2. Inhibitor Pre-treatment and Stimulation: a. Prepare a stock solution of this compound in DMSO. Dilute to desired working concentrations (e.g., 0.1 to 30 µM) in serum-free media. b. Aspirate the media from the differentiated THP-1 cells and add the media containing this compound or a vehicle control (DMSO). c. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C. d. Stimulate TNF-α shedding by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for unstimulated controls). e. Incubate for 4-6 hours at 37°C.

3. Sample Collection and Analysis: a. After incubation, centrifuge the 96-well plate at low speed (300 x g for 5 minutes) to pellet any detached cells. b. Carefully collect the cell culture supernatants for analysis. c. Quantify the concentration of soluble TNF-α in the supernatants using a commercial human TNF-α sandwich ELISA kit, following the manufacturer’s instructions. d. Read the absorbance on a microplate reader and calculate TNF-α concentrations based on a standard curve.

Protocol: In Vitro Enzymatic Assay for TACE Activity

This assay measures the direct inhibitory effect of this compound on TACE activity using a fluorogenic substrate.

1. Reagent Preparation: a. Use a commercial TACE/ADAM17 activity assay kit, which typically includes a recombinant catalytic domain of ADAM17, a FRET-based peptide substrate, and an assay buffer. b. Prepare a dilution series of this compound in the provided assay buffer. c. Dilute the recombinant ADAM17 enzyme to the recommended working concentration in assay buffer.

2. Assay Procedure: a. In a black 96-well microplate, add the diluted this compound or vehicle control to triplicate wells. b. Add the diluted recombinant ADAM17 enzyme to all wells except for the substrate-only blank controls. c. Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding. d. Prepare the fluorogenic substrate according to the kit's instructions (often a 1:100 dilution in assay buffer). e. Initiate the enzymatic reaction by adding the substrate solution to all wells. f. Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition and Analysis: a. Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation/Emission wavelengths are typically ~490 nm/520 nm). b. Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time curve. c. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is an indispensable pharmacological tool for the study of TNF-α biology. By potently inhibiting ADAM17, it allows researchers to dissect the signaling pathways that regulate TNF-α shedding and to investigate the functional consequences of this process in various cellular and disease models. However, its characterization as a broad-spectrum metalloproteinase inhibitor necessitates careful experimental design, including the use of appropriate controls to account for off-target effects on other MMPs or ADAMs. Future research may focus on developing more selective ADAM17 inhibitors to translate the foundational knowledge gained from tools like this compound into more precise therapeutic strategies for inflammatory diseases and cancer.

References

(S,S)-TAPI-1: A Technical Guide to its Structure, Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] As an isomer of TAPI-1, it also exhibits inhibitory activity against various Matrix Metalloproteinases (MMPs).[1][2] TACE is a critical enzyme responsible for the shedding of the ectodomains of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. By blocking TACE activity, this compound prevents the release of soluble TNF-α, a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro evaluation methodologies for this compound.

Chemical Structure and Properties

This compound is a peptidomimetic compound featuring a hydroxamate group, which is crucial for its metalloproteinase inhibitory activity. The "(S,S)" designation refers to the specific stereochemistry at its chiral centers.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

| CAS Number | 171235-71-5 | |

| Molecular Formula | C₂₆H₃₇N₅O₅ | |

| Molecular Weight | 499.60 g/mol | |

| Stereochemistry | The stereochemical configuration at the two chiral centers in the main chain is (S). |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 99 mg/mL (198.15 mM) | |

| Methanol | 1 mg/mL |

Biological Activity

This compound is a broad-spectrum metalloproteinase inhibitor, with notable activity against TACE and various MMPs. Its inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: In Vitro Inhibitory Activity (IC₅₀) of TAPI-1

| Target | Cell Line/System | IC₅₀ | Reference | | --- | --- | --- | | Constitutive sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 8.09 µM | | | Muscarinic receptor-stimulated sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 3.61 µM | | | TACE-dependent APP(695) release | Co-transfected cells | 920 nM | | | TNF-α release | Not specified | 50-100 µM | | | IL-6R release | Not specified | 5-10 µM | | | TNFRI release | Not specified | 5-10 µM | | | TNFRII release | Not specified | 25-50 µM | |

Experimental Protocols

Synthesis of this compound (Generalized Solid-Phase Peptide Synthesis)

This compound, being a peptide derivative, can be synthesized using solid-phase peptide synthesis (SPPS) with a hydroxamate-forming final step. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents: DMF, DCM

-

Reagents for hydroxamate formation (e.g., hydroxylamine hydrochloride, base)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Hydroxamate Formation: React the purified peptide containing a C-terminal ester with hydroxylamine to form the final hydroxamate product. This step may require specific reaction conditions depending on the exact nature of the ester.

-

Final Purification and Characterization: Purify the final this compound product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

TACE/ADAM17 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant human TACE.

Materials:

-

Recombinant human TACE/ADAM17 enzyme

-

Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

-

Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired working concentration (e.g., 0.2 ng/µL) in pre-chilled Assay Buffer.

-

Substrate Preparation: Dilute the fluorogenic substrate to the working concentration (e.g., 20 µM) in Assay Buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of the diluted TACE enzyme solution.

-

A variable volume of the diluted this compound solution to achieve the desired final concentrations.

-

Assay Buffer to bring the total volume to a pre-determined amount (e.g., 50 µL).

-

Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 405 nm).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit the release of TNF-α from cultured cells, such as the human monocytic cell line THP-1, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

THP-1 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulating agent (e.g., Lipopolysaccharide - LPS or Phorbol 12-myristate 13-acetate - PMA)

-

This compound (dissolved in DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL in complete culture medium and incubate overnight.

-

Cell Differentiation (Optional but recommended for THP-1): Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, serum-free medium.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

Cell Stimulation: Add the stimulating agent (e.g., LPS at 1 µg/mL) to the wells to induce TNF-α production and shedding. Include an unstimulated control.

-

Incubation: Incubate the plate for an appropriate time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatants.

-

TNF-α Quantification by ELISA:

-

Follow the manufacturer's protocol for the human TNF-α ELISA kit.

-

Briefly, add the collected supernatants (and TNF-α standards) to the antibody-coated ELISA plate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value.

-

Signaling Pathway and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key processes related to this compound.

Caption: TACE Inhibition Signaling Pathway

Caption: Enzyme Inhibition Assay Workflow

Caption: Cell-Based Shedding Assay Workflow

References

(S,S)-TAPI-1: A Technical Overview of a TACE/ADAM17 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery and Development of (S,S)-TAPI-1

This compound is a stereoisomer of the broader compound TAPI-1 (TNF-alpha Protease Inhibitor-1), a notable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TAPI-1 itself is a structural analog of TAPI-0 and was developed to have greater stability in tissue culture and in vivo. The development of specific TACE inhibitors has been a significant area of research due to the central role of TACE in inflammatory processes and cancer progression. TACE is responsible for the shedding of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE/ADAM17. As a broad-spectrum metalloproteinase inhibitor, it also demonstrates activity against various Matrix Metalloproteinases (MMPs). The core of its mechanism lies in its ability to block the "shedding" of a wide array of cell surface proteins. This inhibition prevents the release of their soluble ectodomains, thereby modulating critical signaling pathways.

Key molecular processes inhibited by this compound include:

-

Inhibition of TNF-α Release: By blocking TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This action directly curtails the pro-inflammatory signaling cascade mediated by TNF-α.

-

Modulation of EGFR Signaling: TACE is responsible for the release of EGFR ligands such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). By inhibiting this shedding, this compound can deactivate the AREG/EGFR/ERK signaling pathway, which is implicated in cell proliferation and pro-inflammatory cytokine release.

-

Inhibition of Amyloid Precursor Protein (APP) Shedding: this compound has been shown to reduce the shedding of the ectodomain of APP (sAPPα), a process that can be dependent on TACE activity.

-

Suppression of NF-κB Signaling: The pro-inflammatory effects of TACE are often mediated through the activation of the NF-κB signaling pathway. Inhibition of TACE by TAPI-1 has been shown to suppress the activation of NF-κB and the expression of its target genes.

The following diagram illustrates the central role of TACE in various signaling pathways and the inhibitory action of this compound.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for TAPI-1 and its (S,S)-isomer. It is important to note that much of the publicly available data refers to "TAPI-1" without specifying the stereoisomer, which is likely a mixture.

Table 1: Inhibitory Activity of this compound against sAPPα Shedding

| Condition | IC50 (µM) |

| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | 3.61 |

| TACE-dependent sAPPα release in TACE-overexpressing cells | 0.92 |

| sAPPα release in non-TACE-overexpressing cells | 8.09 |

Table 2: Inhibitory Activity of TAPI-1 (Isomer Mixture) against Various Targets

| Target | IC50 | Reference |

| TACE (constitutive sAPPα release) | 8.09 µM | |

| TNF-α release | 50-100 µM | |

| IL-6R shedding | 5-10 µM | |

| p60 TNFR (TNFRI) shedding | 5-10 µM | |

| p80 TNFR (TNFRII) shedding | 25-50 µM |

Experimental Protocols

Detailed, step-by-step protocols for the original discovery and characterization of this compound are proprietary and not fully disclosed in the literature. However, based on established methodologies for evaluating TACE inhibitors, the following sections provide representative protocols for key experiments.

Stereoselective Synthesis and Chiral Separation

A detailed, publicly available protocol for the stereoselective synthesis of this compound is not available. The synthesis would likely involve the coupling of stereochemically pure amino acid and hydroxamic acid precursors.

For the separation of TAPI-1 stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.

General Protocol for Chiral HPLC Separation of TAPI-1 Isomers:

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Sample Preparation: Dissolve the TAPI-1 mixture in a suitable solvent compatible with the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The different stereoisomers will have different retention times, allowing for their separation and collection.

Figure 2: General workflow for chiral HPLC separation.

In Vitro TACE Inhibition Assay (Fluorometric)

This protocol is based on commercially available TACE inhibitor screening kits.

-

Reagent Preparation:

-

Reconstitute lyophilized TACE enzyme in assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare the fluorogenic TACE substrate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include a positive control (a known TACE inhibitor) and a negative control (vehicle).

-

Add the TACE enzyme solution to all wells except for the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the TACE substrate solution to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Continue to measure the fluorescence at regular intervals or after a fixed incubation time (e.g., 30-60 minutes) at 37°C, protected from light.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

Cell-Based TNF-α Release Assay

This protocol describes the measurement of TNF-α release from a human monocytic cell line, such as THP-1.

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in appropriate media.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Replace the media with fresh, serum-free media containing various concentrations of this compound or vehicle control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and release.

-

Incubate for a further 4-6 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

-

Western Blot for EGFR Phosphorylation

This protocol is for assessing the effect of this compound on EGFR activation.

-

Cell Culture and Treatment:

-

Plate cells that express EGFR (e.g., A431 cells).

-

Serum-starve the cells to reduce basal EGFR phosphorylation.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Stimulate the cells with an EGFR ligand (e.g., EGF or TGF-α) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-EGFR, total EGFR, and the loading control.

-

Normalize the p-EGFR signal to the total EGFR and loading control signals.

-

Compare the levels of EGFR phosphorylation between the different treatment groups.

-

Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 and other metalloproteinases in a variety of physiological and pathological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a potent modulator of inflammatory and proliferative pathways. While a comprehensive public dataset on its specific inhibitory profile and a detailed synthesis protocol are lacking, the available information highlights its significance in the study of metalloproteinase biology. Further research to fully elucidate the comparative pharmacology of all TAPI-1 stereoisomers would provide a more complete understanding of its structure-activity relationships and the rationale for the focus on the (S,S)-isomer.

References

- 1. Recent developments and strategies for the discovery of TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Novel methods and strategies in the discovery of TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-TAPI-1: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction